

Lexacalcitol stock solution preparation and storage for experiments

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Compound of Interest

Compound Name: Lexacalcitol

Cat. No.: B1675193

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Application Notes and Protocols for Lexacalcitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and storage of **Lexacalcitol** stock solutions for in vitro and in vivo experiments. **Lexacalcitol** (also known as KH 1060) is a potent synthetic analog of the biologically active form of vitamin D3, 1 α ,25-dihydroxyvitamin D3. It is recognized for being significantly more active than its natural counterpart in antiproliferative and cell-differentiating assays[1]. Proper preparation and storage of **Lexacalcitol** solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary materials, detailed protocols for stock solution preparation, and recommended storage conditions. Additionally, it includes information on the signaling pathways influenced by **Lexacalcitol**.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Lexacalcitol** is fundamental for its effective use in research.

Property	Value	Source
CAS Number	131875-08-6	[1] [2]
Molecular Formula	C ₂₉ H ₄₈ O ₄	[2]
Molecular Weight	460.7 g/mol	[2]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[1]

Preparation of Lexacalcitol Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of **Lexacalcitol**, which can be further diluted to working concentrations for various experimental needs. As with other vitamin D analogs, **Lexacalcitol** is sensitive to light and air, so appropriate precautions should be taken.

Materials:

- **Lexacalcitol** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

- **Pre-weighing Preparation:** Before handling **Lexacalcitol**, ensure that all equipment is clean and dry. It is recommended to work in a chemical fume hood.

- **Weighing Lexacalcitol:** Carefully weigh the desired amount of **Lexacalcitol** powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, you would weigh out 4.607 mg of **Lexacalcitol**.
- **Dissolving in DMSO:** Add the appropriate volume of anhydrous DMSO to the **Lexacalcitol** powder to achieve the desired stock concentration. For a 10 mM stock solution from 4.607 mg of **Lexacalcitol**, you would add 1 mL of DMSO.
- **Ensuring Complete Dissolution:** Tightly cap the vial and vortex thoroughly until the **Lexacalcitol** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
- **Labeling:** Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent used.

Example Stock Solution Concentrations:

The following table provides the required mass of **Lexacalcitol** for common stock solution concentrations in 1 mL of DMSO.

Desired Stock Concentration	Mass of Lexacalcitol for 1 mL
1 mM	0.4607 mg
5 mM	2.3035 mg
10 mM	4.607 mg
20 mM	9.214 mg

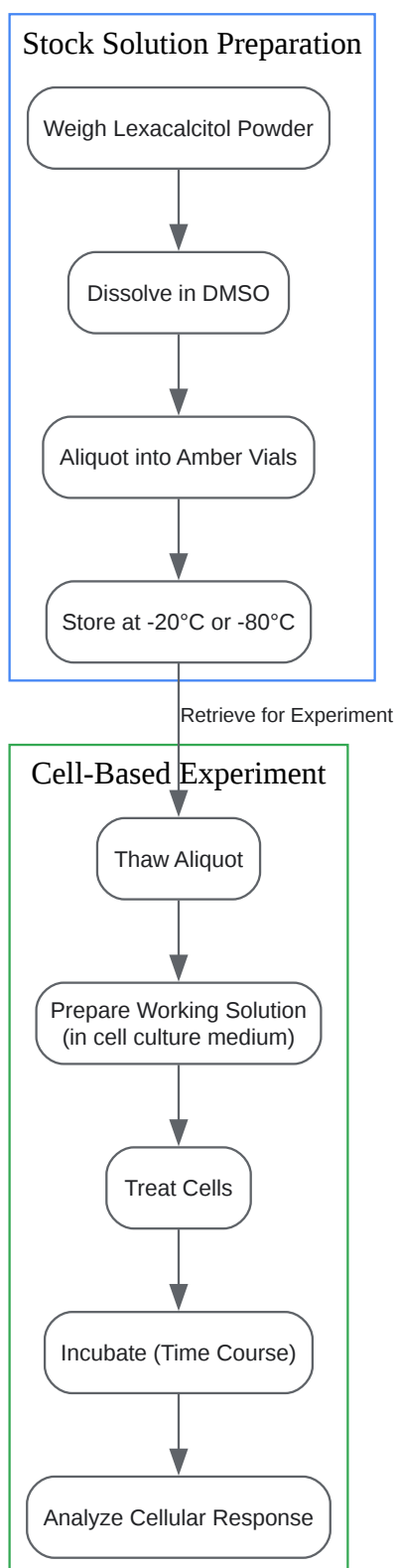
Storage and Stability

Proper storage is crucial to maintain the bioactivity of **Lexacalcitol**.

Condition	Recommendation
Short-term Storage	Store aliquots at -20°C for several months.
Long-term Storage	For extended storage, it is recommended to store aliquots at -80°C.
Light and Air Sensitivity	Protect from light by using amber vials and minimize exposure to air.
Working Solutions	Aqueous working solutions should be prepared fresh for each experiment and used promptly.

Experimental Workflow

The following diagram illustrates a typical workflow for using a **Lexacalcitol** stock solution in a cell-based experiment.



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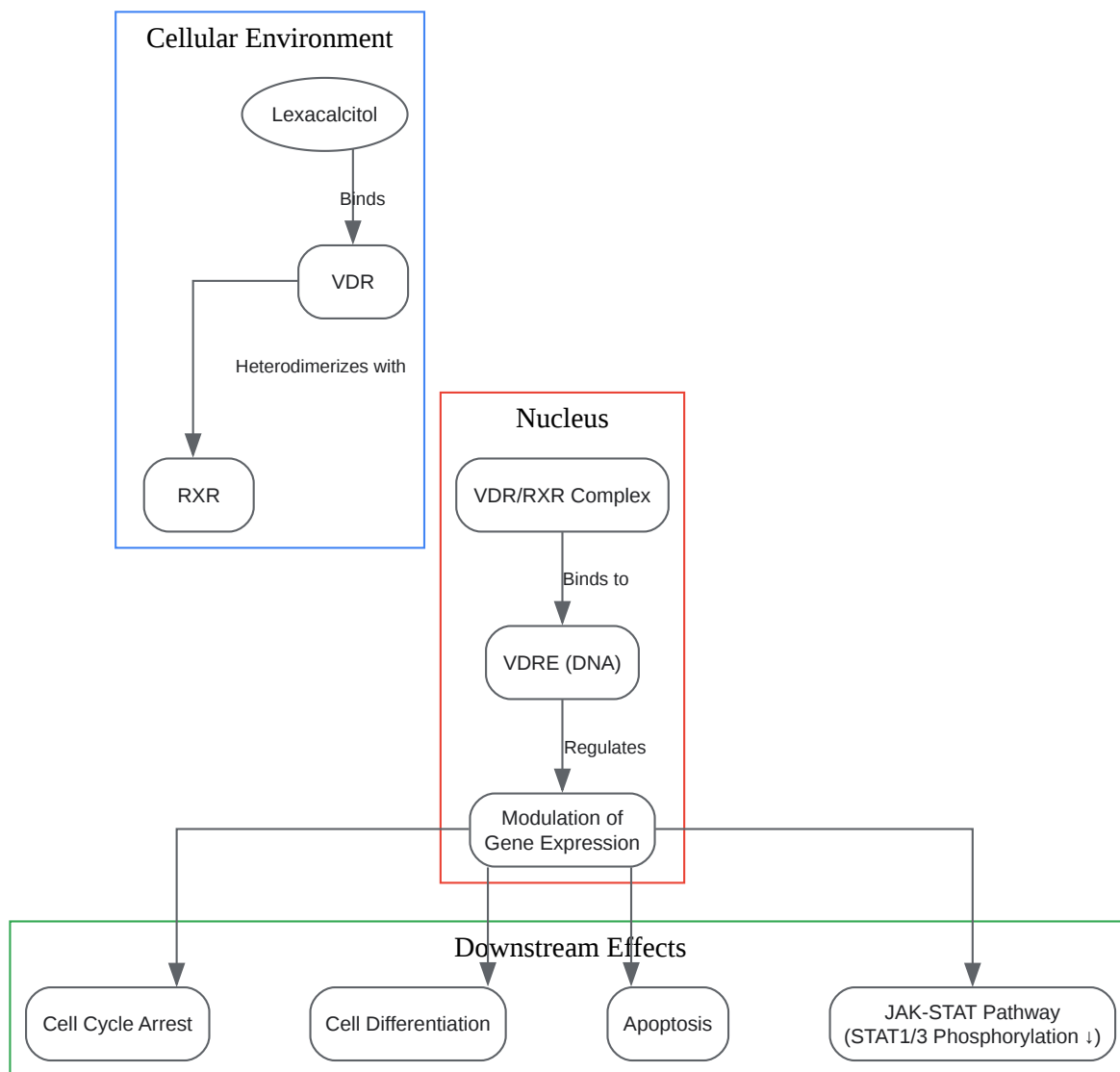
Caption: Experimental workflow from stock solution preparation to cell-based analysis.

Signaling Pathway of Lexacalcitol

Lexacalcitol, as a vitamin D analog, primarily exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction initiates a cascade of molecular events that regulate gene expression.

Upon entering the cell, **Lexacalcitol** binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.

Furthermore, evidence suggests that vitamin D analogs can influence other signaling pathways. For instance, the active form of vitamin D has been shown to decrease the phosphorylation of STAT1 and STAT3, key components of the JAK-STAT signaling pathway, which is often hyperactivated in certain cancers.



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Caption: **Lexacalcitol** signaling pathway.

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References

- 1. Lexacalcitol | CAS:131875-08-6 | Vitamin D analog | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Lexacalcitol | C₂₉H₄₈O₄ | CID 5288670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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